A Comprehensive Technical Guide to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Privileged Scaffold in Kinase Inhibition
A Comprehensive Technical Guide to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Privileged Scaffold in Kinase Inhibition
This technical guide provides an in-depth analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, strategic synthesis, and critical applications, particularly its role as a privileged scaffold in the design of kinase inhibitors. We will delve into the causality behind its synthetic routes and its mechanism of action at a molecular level, providing field-proven insights to empower your research endeavors.
Core Molecular Attributes and Physicochemical Profile
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a fused pyrazole and pyridine ring system. The strategic placement of the fluorine atom and the carboxylic acid group makes it a versatile intermediate for library synthesis and lead optimization.
Molecular Identity and Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 181.12 g/mol | [1] |
| Molecular Formula | C₇H₄FN₃O₂ | [1] |
| CAS Number | 1211586-74-1 | [1] |
| Canonical SMILES | OC(=O)C1=NNC2=C1C=C(F)C=N2 | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Note: Experimental physicochemical properties such as melting point and solubility for this specific compound are not widely published. Researchers should perform their own characterization upon synthesis or acquisition.
Strategic Synthesis of the Pyrazolo[3,4-b]pyridine Core
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established field, offering multiple strategic pathways. The choice of route often depends on the desired substitution pattern and the availability of starting materials. The two primary retrosynthetic strategies involve either constructing the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring on a pyridine precursor.[2]
A common and effective method for constructing this scaffold involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3] This approach offers a high degree of control over the final substitution pattern.
Exemplary Synthesis Protocol
Below is a detailed, step-by-step methodology for a plausible synthesis of the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core, based on established chemical principles. This protocol is designed as a self-validating system, with explanations for each critical step.
Objective: Synthesize the 5-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold from a fluorinated pyridine precursor.
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology:
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Diazotization and Chlorination of 2-amino-5-fluoropyridine:
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Procedure: Dissolve 2-amino-5-fluoropyridine in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Add this solution to a solution of copper(I) chloride (CuCl) to yield 2-chloro-5-fluoropyridine.
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Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide. The diazonium salt is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution with chloride.
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-
Cyanation of 2-chloro-5-fluoropyridine:
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Procedure: Subject 2-chloro-5-fluoropyridine to a palladium-catalyzed cyanation reaction using zinc cyanide (Zn(CN)₂) as the cyanide source, with a suitable palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., dppf).
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Causality: Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds. This step introduces the nitrile group, which is a key precursor for both the amine and carboxylic acid functionalities of the pyrazole ring.
-
-
Cyclization with Hydrazine:
-
Procedure: Reflux the resulting 2-chloro-5-fluoronicotinonitrile with hydrazine hydrate in a suitable solvent like ethanol.
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Causality: Hydrazine acts as a dinucleophile. It first attacks the nitrile carbon, and the resulting intermediate undergoes an intramolecular cyclization by displacing the chloride at the 2-position of the pyridine ring, forming the fused pyrazole ring system to yield 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine.
-
-
Conversion to Carboxylic Acid:
-
Procedure: Convert the 3-amino group to a diazonium salt using sodium nitrite in an acidic medium (e.g., H₂SO₄). This is followed by a reaction with a copper catalyst (e.g., Cu₂O) and subsequent hydrolysis of the intermediate nitrile to the carboxylic acid.
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Causality: This Sandmeyer-type reaction followed by hydrolysis is a standard transformation to convert an amino group to a carboxylic acid on an aromatic system.
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Application in Drug Discovery: A Privileged Kinase Inhibitor Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[4] This designation is due to its ability to serve as a versatile template for developing ligands for multiple biological targets, most notably protein kinases.
Mechanism of Kinase Inhibition
Kinase inhibitors often function by competing with ATP for binding to the enzyme's active site. The pyrazolo[3,4-b]pyridine scaffold is exceptionally well-suited for this role.
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Hydrogen Bonding: The pyrazole portion of the scaffold acts as an excellent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with the "hinge region" of the kinase active site. This interaction mimics the adenine region of ATP and is a primary anchor for the inhibitor.[5]
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Hydrophobic Interactions: The fused pyridine ring can engage in π-π stacking or other hydrophobic interactions with aromatic residues, such as phenylalanine, in the active site, further enhancing binding affinity.[5]
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Vector for Substituents: The various positions on the scaffold (N1, C3, C5, etc.) provide vectors for introducing substituents that can target other regions of the active site, such as the DFG motif or solvent-exposed areas, to improve potency and selectivity.[5]
Caption: Binding mode of the pyrazolopyridine scaffold.
Therapeutic Targets
Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases:
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Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[5]
-
Glycogen Synthase Kinase-3 (GSK-3): This kinase is implicated in neurodegenerative diseases, bipolar disorder, and diabetes. The 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivative is a key intermediate for certain GSK-3 inhibitors.[6]
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Other Kinases: This scaffold has been utilized to develop inhibitors for cyclin-dependent kinases (CDKs), fibroblast growth factor receptor (FGFR), and topoisomerase II, highlighting its broad applicability in oncology.[4]
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential.
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Hazard Identification: The parent scaffold, 5-fluoro-1H-pyrazolo[3,4-b]pyridine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]
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Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place.[1]
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Conclusion
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust and flexible synthesis, combined with the inherent ability of its core scaffold to effectively target the ATP binding site of kinases, solidifies its status as a privileged structure in drug discovery. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical considerations necessary to leverage this potent scaffold in the development of next-generation therapeutics.
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